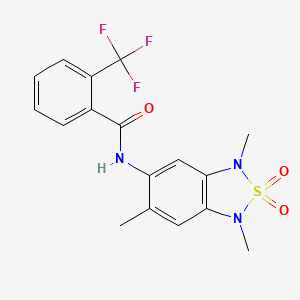

![molecular formula C15H13NOS3 B6424473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide CAS No. 2034253-43-3](/img/structure/B6424473.png)

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-2-carboxamide is a five-membered aromatic ring system with one sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Bithiophene is a type of thiophene-based compound that has been used in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide involves a five-membered ring made up of one sulfur atom . The fused aromatic structures provide strong inter-chain interaction which can result in high charge mobility .Chemical Reactions Analysis

Thiophene-based compounds, including bithiophene, have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene-based compounds generally have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .科学的研究の応用

Organic Field-Effect Transistors (OFETs)

Bithiophene and thienothiophene based polymers have been used for organic field-effect transistor applications . These polymers show band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV . They achieved hole mobilities of 0.035 and 0.008 cm^2 V^−1 s^−1 in top-contact/bottom-gate organic field-effect transistor devices .

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . They enhance intermolecular π-π interactions, thus facilitating intermolecular charge transport .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of efficient and durable OLEDs.

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . They help protect metals and alloys from corrosion, extending their lifespan and maintaining their integrity.

Antiviral and Cytotoxic Agents

Thiophene-2-carboxaldehyde is used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents . These compounds can inhibit the replication of viruses and kill cancer cells, making them valuable in medical research.

Anticancer Activity

Newly designed thiophene and thieno derivatives have shown anticancer activity against kinase enzymes . These compounds can inhibit the growth of cancer cells, offering potential therapeutic benefits.

Dye-Sensitized Solar Cells

Thiophene derivatives have wide applicability in D–A, D–π–A, D–π–D, and π-spacer systems for dye-sensitized solar cells . They contribute to the efficiency and stability of these solar cells.

Anion Transport and Binding

Thiophene derivatives have been used in anion transport and binding . They can facilitate the movement of anions across cell membranes and bind to anions, playing a crucial role in various biological processes.

作用機序

Target of Action

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are utilized in medicinal chemistry . They have been found to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .

Mode of Action

It is known that all metal ions are octahedrally coordinated through oxygen atoms of the thiophene-2-carboxamide ligand . The three complexes show intramolecular hydrogen-bonding between adjacent thiophene-2-carboxamide ligands and interionic bonding to perchlorate ions .

Biochemical Pathways

Thiophene derivatives are known to play a significant role in biochemical fields . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS3/c17-15(14-2-1-8-19-14)16-7-5-12-3-4-13(20-12)11-6-9-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLFTYWXABHUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6424398.png)

![2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B6424400.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6424401.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424405.png)

![5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide](/img/structure/B6424407.png)

![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6424417.png)

![2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide](/img/structure/B6424429.png)

![3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6424434.png)

![(2E)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6424441.png)

![3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6424442.png)

![4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6424447.png)

![3-(4-methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6424453.png)

![(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B6424464.png)